4-(2-Diethylaminoethoxy)phenol
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Overview
Description
4-(2-Diethylaminoethoxy)phenol is an organic compound with the molecular formula C12H19NO2. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Diethylaminoethoxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with 2-diethylaminoethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Transition-metal-catalyzed reactions, such as those involving palladium or copper catalysts, may also be employed to facilitate the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-Diethylaminoethoxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Electrophilic Aromatic Substitution: The hydroxyl group in this compound makes it highly reactive towards electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) and stannous chloride (SnCl2) are typical reducing agents.
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are frequently used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro, sulfo, and halogenated derivatives of this compound
Scientific Research Applications
4-(2-Diethylaminoethoxy)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Diethylaminoethoxy)phenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells . It also interacts with various molecular targets and pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant proteins .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, phenol, is a simpler structure with similar antioxidant properties.
Hydroquinone: Another phenolic compound with strong reducing properties.
Butylated Hydroxyanisole (BHA): A synthetic phenolic antioxidant used in food preservation.
Uniqueness
4-(2-Diethylaminoethoxy)phenol is unique due to its diethylaminoethoxy group, which enhances its solubility and reactivity compared to simpler phenolic compounds. This makes it more versatile in various chemical and industrial applications .
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
4-[2-(diethylamino)ethoxy]phenol |
InChI |
InChI=1S/C12H19NO2/c1-3-13(4-2)9-10-15-12-7-5-11(14)6-8-12/h5-8,14H,3-4,9-10H2,1-2H3 |
InChI Key |
BIIUMCSUBSRPPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)O |
Origin of Product |
United States |
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